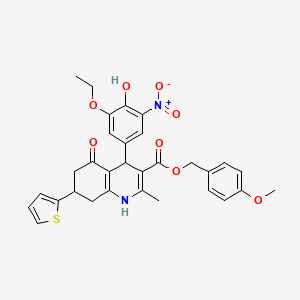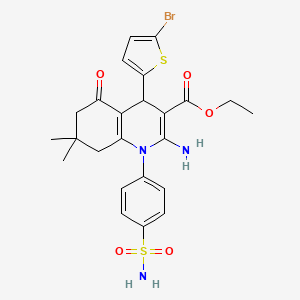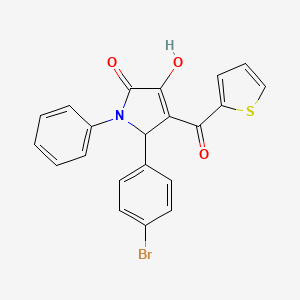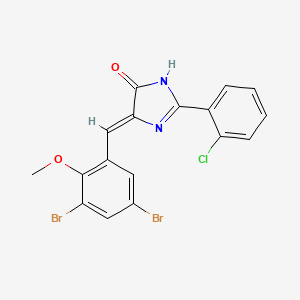![molecular formula C12H7BrN2O B11089919 3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B11089919.png)
3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused pyridoquinazoline structure with a bromine atom at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one typically involves the reaction of 2-aminopyridine with 2-bromobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction proceeds through a nucleophilic aromatic substitution mechanism, leading to the formation of the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted quinazolinone derivative.
Scientific Research Applications
3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one is not fully understood. it is believed to interact with specific molecular targets, such as efflux pumps in bacteria, thereby inhibiting their function and enhancing the efficacy of antibiotics . The compound’s photophysical properties also make it useful as a sensor for detecting acids and bases .
Comparison with Similar Compounds
Similar Compounds
11H-Pyrido[2,1-b]quinazolin-11-one: Lacks the bromine atom at the 3-position and has different chemical reactivity and biological activity.
3-Bromopyrido[2,1-b]quinazolin-11-one: Similar structure but may have different substituents at other positions.
Uniqueness
3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H7BrN2O |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-bromopyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H7BrN2O/c13-8-4-5-9-10(7-8)14-11-3-1-2-6-15(11)12(9)16/h1-7H |
InChI Key |
WIQQVEYYPUUXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=CC(=C3)Br)C(=O)N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11089838.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid](/img/structure/B11089846.png)

![2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11089853.png)

![propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B11089865.png)
![N-[2-(1-adamantyloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11089868.png)

![4-Allyl-5-(2,4-dichloro-phenyl)-2-morpholin-4-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11089879.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B11089893.png)
![4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11089896.png)

![Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089906.png)
![1-(4-chlorophenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11089916.png)
